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SLMP53-1: A Technical Guide on the Novel p53 Activator

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Abstract

SLMP53-1 is a novel, enantiopure tryptophanol-derived oxazoloisoindolinone that has emerged as a promising small molecule in cancer therapy.[1][2] It functions as a reactivator of both wild-type (wt) and mutant forms of the tumor suppressor protein p53.[1][2] Extensive research has demonstrated its p53-dependent antitumor activities, including the induction of apoptosis, inhibition of cell proliferation, and regulation of tumor metabolism and angiogenesis.[1][3][4] This document provides a comprehensive overview of the chemical structure, mechanism of action, and experimental data related to **SLMP53-1**, intended for researchers and professionals in drug development.

Chemical Structure

SLMP53-1 is chemically identified as an (S)-tryptophanol-derived oxazoloisoindolinone.[3][5] Its molecular formula is C20H18N2O2, and it has a molecular weight of 318.376 g/mol .[6][7] The CAS number for **SLMP53-1** is 1643469-17-3.[6][7][8]

Figure 1: Chemical Structure of **SLMP53-1**

A visual representation of the synthesis of **SLMP53-1** and the chemical structure of its enantiomer can be found in the study by Soares et al. (2016).[1]

Mechanism of Action



SLMP53-1 exerts its anticancer effects primarily through the activation of the p53 pathway. It has been shown to directly interact with both wild-type and various mutant p53 proteins, including the R280K hotspot mutation.[5][9] This interaction leads to the thermal stabilization of the p53 protein, restoring its DNA-binding ability and transcriptional activity.[5][9]

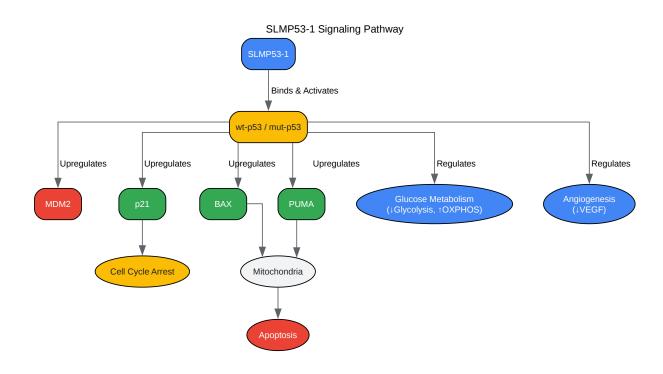
The reactivation of p53 by **SLMP53-1** triggers a cascade of downstream events, including:

- Induction of Apoptosis: SLMP53-1 initiates a p53-dependent mitochondrial apoptotic
 pathway. This involves the upregulation of pro-apoptotic proteins such as BAX and PUMA,
 leading to mitochondrial outer membrane permeabilization and subsequent cell death.[1]
- Cell Cycle Arrest: The compound has been shown to cause a p53-dependent arrest of the cell cycle in tumor cells.[1]
- Regulation of Glucose Metabolism: SLMP53-1 reprograms glucose metabolism in cancer
 cells in a p53-dependent manner. It downregulates key glycolytic enzymes like GLUT1, HK2,
 and PFKFB3, while upregulating mitochondrial markers, thereby shifting the metabolic state
 from glycolysis towards oxidative phosphorylation.[3][4]
- Inhibition of Angiogenesis: The compound depletes angiogenesis by decreasing the formation of endothelial cell tubes and reducing the expression of Vascular Endothelial Growth Factor (VEGF).[3][8]
- Inhibition of Cell Migration: SLMP53-1 has been observed to inhibit the migration of tumor cells expressing both wild-type and mutant p53.[1]

Signaling Pathways

The signaling cascade initiated by **SLMP53-1** converges on the p53 tumor suppressor protein. The following diagram illustrates the key molecular events following treatment with **SLMP53-1**.





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Caption: Signaling pathway activated by **SLMP53-1** leading to p53-mediated anti-tumor effects.

Quantitative Data

The following tables summarize the quantitative data from various studies on **SLMP53-1**.

Table 1: Growth Inhibitory Activity (GI50) of SLMP53-1

Cell Line	p53 Status	GI50 (μM)	Reference
HCT116 p53+/+	Wild-type	16 (approx.)	[10]
HCT116 p53-/-	Null	> 16 (significantly higher)	[10]



Table 2: Effect of **SLMP53-1** on p53 Target Gene Expression in HCT116 p53+/+ Cells

Gene/Protein	Treatment	Fold Change/Effect	Reference
p53	16 μM SLMP53-1 (24h)	Increased protein levels	[1]
MDM2	16 μM SLMP53-1 (24h)	Increased protein levels	[1]
p21	16 μM SLMP53-1 (24h)	Increased protein levels	[1]
PUMA	16 μM SLMP53-1 (24h)	Increased protein levels	[1]
BAX	16 μM SLMP53-1 (24h)	Increased protein levels	[1]
CDKN1A (p21)	16 μM SLMP53-1 (24h)	Increased mRNA expression	[11]
TNFRSF10B (KILLER)	16 μM SLMP53-1 (24h)	Increased mRNA expression	[11]

Table 3: Effect of SLMP53-1 on Glucose Metabolism-Related Proteins

Protein	Effect	Reference
GLUT1	Downregulation	[3]
HK2	Downregulation	[3]
PFKFB3	Downregulation	[3]
SCO2	Upregulation	[3][4]
COX4	Upregulation	[3][4]
OXPHOS mitochondrial complexes	Increased levels	[3][4]
MCT4	Downregulation	[3]



Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the study of **SLMP53-1**.

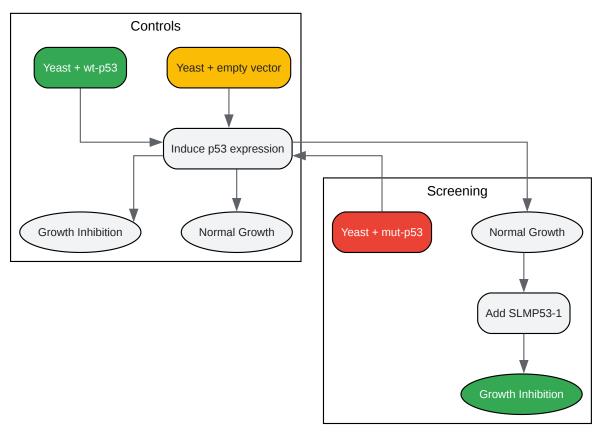
Yeast-Based Screening Assay

A yeast-based screening assay was employed for the initial identification of **SLMP53-1** as a p53 reactivator.[1]

- Principle: The assay is based on the growth inhibitory effect of wild-type p53 when expressed in Saccharomyces cerevisiae. Mutant p53 does not inhibit yeast growth. A compound that reactivates mutant p53 will restore this growth inhibition.
- Methodology:
 - S. cerevisiae strains were engineered to express human wild-type p53 or various mutant p53 forms (e.g., R280K, Y220C) under the control of an inducible promoter.
 - Yeast cells were incubated in a selective induction medium.
 - A library of tryptophanol-derived oxazoloisoindolinones, including SLMP53-1, was screened for their ability to inhibit the growth of yeast expressing mutant p53.
 - Growth inhibition was measured to identify compounds that restore the wild-type p53 phenotype.

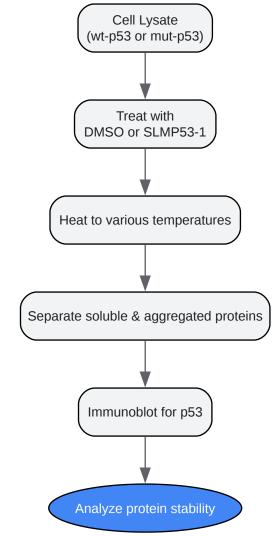


Yeast-Based Screening Workflow





Cellular Thermal Shift Assay (CETSA) Workflow



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